Suplatast Tosilate
Vue d'ensemble
Description
Suplatast Tosilate is a chemical compound known for its role as an inhibitor of T-helper 2 cytokines. It is primarily used as an anti-allergic agent and has shown efficacy in treating conditions such as allergic rhinitis and asthma. The compound is also known for its potential in treating interstitial cystitis and Kimura’s disease .
Applications De Recherche Scientifique
Suplatast Tosilate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of cytokine inhibition and related chemical reactions.
Biology: The compound is studied for its effects on immune cells, particularly T-helper 2 cells.
Medicine: this compound is used in clinical research for treating allergic conditions, interstitial cystitis, and Kimura’s disease.
Industry: The compound is used in the pharmaceutical industry for the development of anti-allergic drugs
Mécanisme D'action
Target of Action
Suplatast Tosilate, also known as IPD-1151T, primarily targets Th2-type cytokines, including interleukin-4 (IL-4) and interleukin-5 (IL-5) . These cytokines play a critical role in the inflammatory response associated with allergies .
Mode of Action
This compound operates through a unique mechanism of action that sets it apart from other anti-allergic therapies. It inhibits the production of Th2-type cytokines, IL-4 and IL-5, from Th2 cells . This inhibition suppresses IgE synthesis, which is a key factor in allergic reactions .
Biochemical Pathways
The compound’s action involves the inhibition of the GATA-3/IL-5 signaling pathway . GATA-3 is a transcription factor that regulates the expression of Th2 cytokines. By inhibiting this pathway, this compound reduces the production of IL-5, a cytokine that promotes the growth and activation of eosinophils, a type of white blood cell involved in allergic inflammation .
Pharmacokinetics
After oral administration, the blood concentration of this compound reaches its maximum at 8 hours and then decreases with a half-life of 12 days . Approximately 87% and 11% of the drug is excreted in urine and feces, respectively, after intravenous administration. After oral administration, these values are approximately 26% and 73%, respectively . The drug also appears to undergo enterohepatic circulation .
Result of Action
This compound effectively reduces the activation and infiltration of eosinophils, thereby reducing allergic inflammation . It also modulates the immune response, making it less likely for the body to overreact to allergens . In asthmatic patients, it has been shown to ameliorate airway hyperreactivity and inflammation .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, its absorption can be affected by food, as manifested by the decrease of blood concentration in fasting rats . Furthermore, the drug’s effectiveness can vary depending on the patient’s specific allergic condition and the presence of other medications.
Analyse Biochimique
Biochemical Properties
Suplatast Tosilate exhibits antiasthmatic, anti-inflammatory, and antifibrotic activity in vivo and is orally active . It is a potent inhibitor of IgE synthesis without suppressing IgM and IgG . The mechanism of action for this compound is thought to be via the inhibition of interleukin-4 and interleukin-6 production by T-cells at the gene level .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit the GATA-3/IL-5 signaling pathway, which plays a crucial role in the pathogenesis of asthma . This inhibition leads to a reduction in airway hyperreactivity and inflammation, as well as a decrease in the percentage of eosinophils in peripheral blood .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the GATA-3/IL-5 signaling pathway . This inhibition results in a decrease in the expression of IL-5 and GATA-3, which are key players in the pathogenesis of asthma . Additionally, this compound has been shown to suppress the production of Th2 cytokines, which are involved in allergic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, in a study involving toluene-2,4-diisocyanate (TDI)-sensitized rats, treatment with this compound significantly attenuated TDI-induced increases in airway resistance and the percentage of eosinophils in peripheral blood over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, in a study involving Sprague-Dawley rats, this compound was administered continuously or at a later stage, and it was found that both treatments significantly attenuated ovalbumin-induced increases in airway resistance and the percentage of eosinophils in peripheral blood .
Transport and Distribution
It is known that the drug is administered orally , suggesting that it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.
Subcellular Localization
Given its role as an inhibitor of cytokine T helper cells , it is likely that it interacts with these cells at the molecular level, potentially within the cell nucleus where gene transcription occurs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Suplatast Tosilate involves several key steps:
Acylation: The process begins with the acylation of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol with 3-methylthiopropionyl chloride to form an amide intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and solvent concentrations to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Suplatast Tosilate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also be performed, although they are less common.
Substitution: This compound can undergo substitution reactions, particularly involving the tosylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketotifen: Another anti-allergic agent that acts as a histamine H1 receptor antagonist.
Loratadine: A non-sedating antihistamine used to treat allergic reactions.
Montelukast: A leukotriene receptor antagonist used for managing asthma and allergic rhinitis.
Uniqueness
Suplatast Tosilate is unique in its mechanism of action as it specifically inhibits T-helper 2 cytokines, whereas other similar compounds primarily target histamine receptors or leukotriene pathways. This unique mechanism makes it particularly effective in conditions where T-helper 2 cytokines play a significant role .
Propriétés
IUPAC Name |
[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S.C7H8O3S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,14,18H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVJQEZJUFRANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045003 | |
Record name | Suplatast tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94055-76-2 | |
Record name | Suplatast tosilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94055-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Suplatast tosilate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094055762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Suplatast tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-[[4-(3-Ethoxy-2-hydroxypropoxy)phenyl]amino]-3-oxopropyl]dimethylsulfonium 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SUPLATAST TOSILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9J89787U1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Suplatast Tosilate?
A: this compound primarily acts by inhibiting the production of Th2 cytokines, such as interleukin (IL)-4 and IL-5. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These cytokines play a crucial role in mediating allergic inflammation.
Q2: How does this compound affect eosinophils?
A: this compound has been shown to suppress eosinophil proliferation, infiltration, and degranulation. [, , , , , , , ] This effect is attributed to its ability to inhibit Th2 cytokine production, as these cytokines are involved in eosinophil recruitment and activation.
Q3: What is the impact of this compound on immunoglobulin E (IgE) levels?
A: this compound has been shown to decrease serum IgE levels in some studies. [, , , , ] This effect is likely due to its inhibition of IL-4, a cytokine that plays a crucial role in IgE production.
Q4: Does this compound influence Th1 cytokine production?
A: this compound is known to selectively inhibit Th2 cytokine production, and some studies suggest it might even increase the production of interferon-gamma (IFN-γ), a key Th1 cytokine. [, , ] This suggests a potential role in shifting the Th1/Th2 balance towards Th1 dominance.
Q5: Can this compound affect airway hyperresponsiveness?
A: Clinical studies have demonstrated that this compound can reduce airway hyperresponsiveness in asthma patients. [, , , , ] This effect is attributed to its ability to suppress eosinophilic airway inflammation.
Q6: How does this compound impact mucus production in the airways?
A: Research in animal models has shown that this compound can inhibit antigen-induced mucus hypersecretion in the nasal epithelium. [] This effect is thought to be mediated by its suppression of Th2 cytokines involved in mucus production.
Q7: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C23H29NO7S • C7H8O3S. Its molecular weight is 579.7 g/mol. [, ]
Q8: Is there any available spectroscopic data for this compound?
A: While specific spectroscopic data is not extensively detailed in the provided research, structural confirmation has been performed using techniques like 1H-NMR, IR, and MS. [, ]
Q9: What is the active metabolite of this compound?
A: The active metabolite of this compound is M-1. []
Q10: Are there any sex-based differences in the pharmacokinetics of the active metabolite M-1?
A: Studies show no significant differences in the area under the curve (AUC) and time to maximum concentration (tmax) of M-1 between male and female volunteers. []
Q11: What are the potential clinical applications of this compound?
A11: Research suggests potential applications in various conditions, including:
- Asthma: Management of mild to moderate asthma. [, , , , , , , ]
- Allergic Rhinitis: Treatment of perennial and seasonal allergic rhinitis. [, , , ]
- Atopic Dermatitis: Management of atopic dermatitis, particularly facial erythema. [, , , , ]
- Other Conditions: Studies have explored its use in eosinophilic cystitis, chronic eosinophilic pneumonia, angiolymphoid hyperplasia with eosinophilia, minimal change nephrotic syndrome, and cutaneous mastocytosis. [, , , , , , ]
Q12: What types of clinical trials have been conducted on this compound?
A12: Various clinical trials have been conducted, including:
- Randomized Controlled Trials: Comparing this compound with placebo or other medications (e.g., inhaled corticosteroids, antihistamines). [, , , , , ]
- Case-Control Studies: Evaluating the effects of this compound on specific patient populations. []
- Pilot Studies: Investigating the potential of this compound in specific conditions. [, , ]
Q13: Are there any biomarkers associated with this compound's efficacy?
A13: Some studies suggest a correlation between the efficacy of this compound and changes in:
- Eosinophil count: Decreases in peripheral blood eosinophil counts have been observed in patients responding well to treatment. [, , , ]
- Eosinophil cationic protein (ECP) levels: Reductions in serum and sputum ECP levels have been associated with improved clinical outcomes. [, , , , , , ]
- IFN-γ production: Increases in IFN-γ production by peripheral blood mononuclear cells have been observed in responders. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.